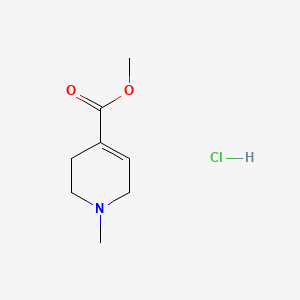
4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine
Descripción general
Descripción
4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine, also known as CPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMA is a pyrazole derivative that has been synthesized through a series of chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has also been reported to modulate the activity of the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects:
4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has been shown to possess several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine inhibits the proliferation of cancer cells and induces apoptosis. 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has also been shown to inhibit the production of pro-inflammatory cytokines and prostaglandins.
In vivo studies have shown that 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine exhibits analgesic and anti-inflammatory effects in animal models of pain and inflammation. 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high yield. 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine is also stable under a wide range of conditions, making it suitable for use in various experiments.
However, 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine also has some limitations. It is relatively insoluble in water, which can make it difficult to use in certain experiments. 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine is also a relatively new compound, and its long-term stability and toxicity have not been fully evaluated.
Direcciones Futuras
There are several future directions for the study of 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine. One direction is to further investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to explore its potential as a building block for the synthesis of new organic materials with unique properties.
Additionally, further studies are needed to evaluate the long-term stability and toxicity of 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine. This will help to determine its safety and suitability for use in various applications.
Conclusion:
In conclusion, 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine is a pyrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine is relatively simple, and the compound has been shown to possess antitumor, anti-inflammatory, and analgesic activities. 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has several advantages for use in lab experiments, but it also has some limitations that need to be addressed. Further studies are needed to fully understand the mechanism of action and potential applications of 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine.
Aplicaciones Científicas De Investigación
4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has been shown to possess antitumor, anti-inflammatory, and analgesic activities. 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease.
In materials science, 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has been used as a building block for the synthesis of various organic materials, including polymers and metal-organic frameworks. 4-(4-Chloro-pyrazol-1-ylmethyl)-phenylamine has also been utilized in analytical chemistry as a ligand for the detection of metal ions in solution.
Propiedades
IUPAC Name |
4-[(4-chloropyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c11-9-5-13-14(7-9)6-8-1-3-10(12)4-2-8/h1-5,7H,6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVCRULBPPLGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2528142.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2528143.png)
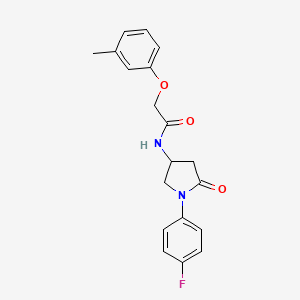
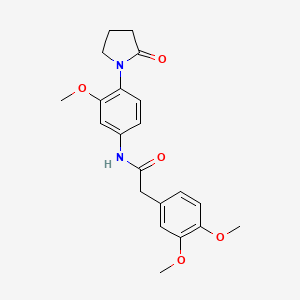
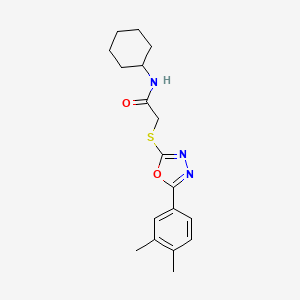

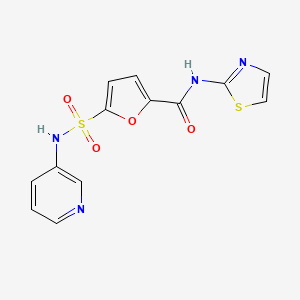

![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)
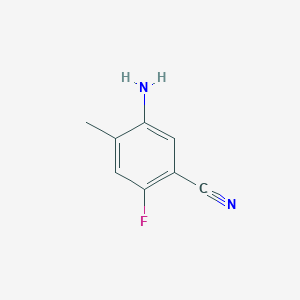
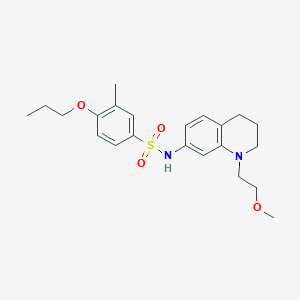
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)
